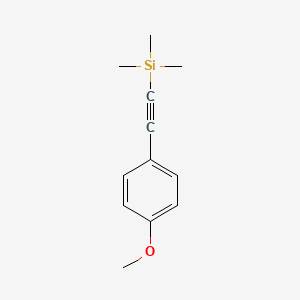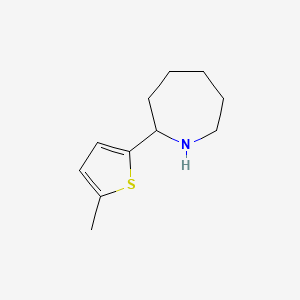![molecular formula C16H20N2O4 B1364504 2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364504.png)
2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C16H20N2O4. This compound is characterized by the presence of a cyclohexane ring, a hydrazino group, and a methylbenzoyl moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 3-methylbenzoyl chloride with hydrazine to form the intermediate 3-methylbenzoylhydrazine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to achieve the desired product quality.
化学反应分析
Types of Reactions
2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-{[2-(3-Chlorobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- 2-{[2-(3-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- 2-{[2-(3-Methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
Uniqueness
Compared to similar compounds, 2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid is unique due to the presence of the methyl group on the benzoyl moiety, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a biochemical probe.
属性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC 名称 |
2-[[(3-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c1-10-5-4-6-11(9-10)14(19)17-18-15(20)12-7-2-3-8-13(12)16(21)22/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChI 键 |
PBHKSNOTMKMTTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)




![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)


![METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE](/img/structure/B1364461.png)

![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)
